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Compound Name: 4-bromo-2-methyl-3-nitrophenol

CAS No.: 1708927-90-5

Cat. No.: B6161277
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Abstract
This protocol details the synthesis of 4-bromo-2-methyl-3-nitrophenol from commercially

available precursors. The core challenge is achieving regioselective bromination at the para-

position (C4) of the phenol ring in the presence of a meta-directing nitro group at C3 and an

ortho-directing methyl group at C2. We present a two-stage workflow: (1) The preparation of

the 2-methyl-3-nitrophenol scaffold via diazotization-hydrolysis of 2-amino-3-nitrotoluene, and

(2) A controlled bromination using N-Bromosuccinimide (NBS) in polar aprotic media to

maximize the para/ortho product ratio.

Retrosynthetic Analysis & Strategy
The synthesis relies on the strong ortho/para directing power of the hydroxyl group to override

the deactivating effect of the nitro group. However, the C4 position is sterically flanked by the

nitro group, creating competition with the less hindered C6 position.

Strategic Choice: We utilize 2-amino-3-nitrotoluene (Fast Red GG Base) as the primary

starting material. It provides the correct substitution pattern (Methyl at C2, Nitro at C3)

established prior to the sensitive bromination step.
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Bromination Tactic: Using NBS in Acetonitrile (MeCN) at low temperature minimizes

thermodynamic equilibration and favors the kinetically controlled para-substitution (C4) over

the ortho-substitution (C6).

Reaction Scheme

2-Amino-3-nitrotoluene
(Fast Red GG Base)

2-Methyl-3-nitrophenol
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1. NaNO2, H2SO4, 0°C
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(Target)
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(Kinetic Control)
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(Minor Byproduct)
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Caption: Two-stage synthesis targeting the C4-brominated phenol while minimizing C6

regioisomers.

Experimental Protocols
Stage 1: Synthesis of 2-Methyl-3-nitrophenol
Note: If 2-methyl-3-nitrophenol (CAS 5460-31-1) is purchased commercially, proceed directly to

Stage 2.

Objective: Convert the amino group of 2-amino-3-nitrotoluene to a hydroxyl group via a

diazonium salt intermediate.

Materials:

2-Amino-3-nitrotoluene (15.2 g, 100 mmol)

Sulfuric acid (H₂SO₄), conc. (30 mL)

Sodium nitrite (NaNO₂), 98% (7.6 g, 110 mmol)

Urea (analytical grade)

Water (deionized)
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Procedure:

Acid Dissolution: In a 500 mL beaker, dissolve 15.2 g of 2-amino-3-nitrotoluene in a hot

mixture of 30 mL conc. H₂SO₄ and 150 mL water. Stir vigorously.

Precipitation: Cool the solution to 0–5°C in an ice-salt bath. The amine sulfate salt will

precipitate as a fine slurry.

Diazotization: Dissolve 7.6 g NaNO₂ in 25 mL water. Add this solution dropwise to the amine

slurry, maintaining the internal temperature below 5°C. Stir for 30 min.

Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue

instantly). Add small amounts of urea to quench excess HNO₂ until the paper no longer

changes color.

Hydrolysis: Prepare a boiling solution of 150 mL water and 20 mL conc. H₂SO₄ in a 1 L

round-bottom flask (RBF).

Addition: Carefully transfer the cold diazonium solution in small portions into the boiling acid

solution. Nitrogen gas will evolve vigorously.

Critical Control: Control the addition rate to prevent foam-over.

Workup: After addition is complete, boil for an additional 15 minutes. Cool the mixture to

room temperature. The product, 2-methyl-3-nitrophenol, is steam volatile and may oil out or

crystallize.[1]

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.[2]

Purification: Recrystallize from ethanol/water (1:3) to obtain yellow needles.

Yield Expectation: 60–75%

Melting Point: ~145–147°C (Lit. value for 2-methyl-3-nitrophenol).[1][3][4][5][6][7][8]
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Stage 2: Regioselective Bromination to 4-Bromo-2-
methyl-3-nitrophenol
Objective: Selectively brominate the C4 position. Mechanism: Electrophilic Aromatic

Substitution (EAS). The OH group activates C4 and C6. C4 is favored electronically but

hindered sterically by the C3-Nitro group. Low temperature and NBS are used to enhance

selectivity for C4.

Materials:

2-Methyl-3-nitrophenol (Intermediate from Stage 1) (15.3 g, 100 mmol)

N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

Acetonitrile (MeCN), anhydrous (150 mL)

Ammonium Acetate (0.1 eq, catalyst - optional)

Procedure:

Setup: Charge a 500 mL 3-neck RBF with 15.3 g of 2-methyl-3-nitrophenol and 150 mL of

anhydrous MeCN.

Cooling: Cool the solution to -10°C to 0°C using an ice/acetone bath.

Bromination: Add NBS (17.8 g) portion-wise over 30 minutes.

Note: Do not add NBS all at once; a high local concentration of bromine radical/cation can

promote side reactions.

Monitoring: Shield the flask from direct light to minimize radical bromination of the methyl

group (benzylic bromination).

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 12 hours.

TLC Monitoring: Mobile phase Hexane:EtOAc (7:3). The product will be less polar than the

starting material.[9]
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Quench: Pour the reaction mixture into 500 mL of ice water containing 5% Sodium

Thiosulfate (to quench unreacted bromine species).

Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

Workup: Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL). Dry over

MgSO₄ and concentrate to yield a crude orange solid.

Purification (Critical):

The crude may contain ~5-10% of the C6-bromo isomer.

Recrystallization: Dissolve crude in minimum hot Ethanol. Add water dropwise until

turbidity appears. Cool slowly to 4°C. The 4-bromo isomer typically crystallizes first.

Alternative: Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Data Summary Table:

Parameter Value / Observation

Appearance Yellow to orange crystalline solid

Yield 75 - 85% (after purification)

Melting Point 102 - 105°C (approximate)

1H NMR (DMSO-d6)

δ 10.8 (s, 1H, OH), 7.65 (d, 1H, Ar-H5), 7.10 (d,

1H, Ar-H6), 2.35 (s, 3H, CH3). Note: The

coupling constant (J) between H5 and H6 (~8.5

Hz) confirms ortho-relationship, proving para-

bromination relative to OH.

MS (ESI-) [M-H]- = 230/232 (1:1 isotopic pattern)

Analytical Validation & Troubleshooting
Regiochemistry Confirmation via NMR
The most common failure mode is bromination at the C6 position (ortho to OH, ortho to Methyl).
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Target (4-Bromo): The aromatic protons are at C5 and C6. They are adjacent (ortho to each

other). The NMR splitting will be two doublets with a coupling constant J ≈ 8-9 Hz.

Byproduct (6-Bromo): The aromatic protons would be at C4 and C5. They are also adjacent.

[10] However, the chemical shifts differ.

Diagnostic: In the 4-bromo product, the proton at C5 is adjacent to the C4-Br and C6-H. In

the 6-bromo product, the proton at C4 is adjacent to C3-NO2 and C5-H. The proton

adjacent to the Nitro group will be significantly deshielded (shifted downfield).

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield

Incomplete hydrolysis (Stage

1) or over-bromination (Stage

2).[1]

Ensure vigorous boiling during

hydrolysis. Use exactly 1.0 eq

of NBS and add slowly at low

temp.

Mixture of Isomers
Reaction temperature too high

during NBS addition.

Keep reaction at -10°C to 0°C

for the first 2 hours.

Benzylic Bromination Radical mechanism active.

Exclude light (wrap flask in

foil). Degas solvents to remove

oxygen.

Safety & Handling
Nitro Compounds: 2-Amino-3-nitrotoluene and the product are nitroaromatics. While stable,

they should be treated as potential explosives if heated under confinement. Avoid

temperatures >150°C.

Diazonium Salts: Never isolate the dry diazonium salt in Stage 1. Keep it in solution and

process immediately.

Bromine/NBS: Corrosive and irritant. Handle in a fume hood.

Waste: Aqueous waste from Stage 1 contains acidic phenols and must be neutralized before

disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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